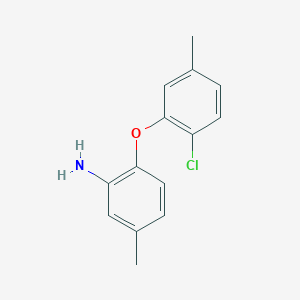

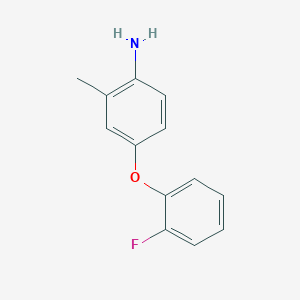

4-(2-Fluorophenoxy)-2-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Fluorophenoxy)-2-methylaniline, also known as 4-Fluoro-2-methylaniline, is a fluorinated aniline derivative that has a wide variety of applications in scientific research and industrial production. It is a versatile compound and has been used in a variety of areas, including the synthesis of pharmaceuticals, materials science, and organic chemistry.

Scientific Research Applications

Herbicide Application

The compound 4-(2-Fluorophenoxy)-2-methylaniline is used in the formulation of selective herbicides, such as cyhalofop-butyl, which is employed for post-emergence control of grass weeds, typically in rice crops. It targets weeds like barnyardgrass and silver top, among others .

Biological Applications

In the field of biology, this compound has been utilized in the design and synthesis of novel molecules with potential biological activities. For instance, derivatives of this compound have been evaluated for their in vitro activities against c-Met kinase and various cancer cell lines .

Chemical Properties and Uses

As for its chemical properties, 4-(2-Fluorophenoxy)-2-methylaniline serves as a starting material in the synthesis of various other compounds. Its derivatives are explored for applications such as active cyclooxygenase-2 inhibitors and other pharmacologically relevant structures .

Mechanism of Action

Target of Action

The compound 4-(2-Fluorophenoxy)-2-methylaniline is structurally similar to Cyhalofop-butyl , a well-known aryloxyphenoxypropionate (AOPP) herbicide . The primary target of Cyhalofop-butyl is the enzyme acetyl-coenzyme A carboxylase (ACCase) in certain grasses . ACCase plays a crucial role in fatty acid biosynthesis .

Mode of Action

The compound interacts with its target, ACCase, by inhibiting its function . This inhibition disrupts the normal biosynthesis of fatty acids, which is essential for the growth and development of the plant .

Biochemical Pathways

The affected biochemical pathway is the fatty acid biosynthesis pathway . By inhibiting ACCase, the compound disrupts this pathway, leading to a deficiency in essential fatty acids. This deficiency can have downstream effects on various other biological processes that rely on these fatty acids .

Pharmacokinetics

Based on its structural similarity to cyhalofop-butyl, it may exhibit similar adme (absorption, distribution, metabolism, and excretion) properties . Cyhalofop-butyl is known to have low aqueous solubility and is non-volatile .

Result of Action

The result of the compound’s action is the inhibition of growth in certain grasses . By disrupting fatty acid biosynthesis, the compound prevents these plants from growing normally, which can eventually lead to their death .

Action Environment

The action of 4-(2-Fluorophenoxy)-2-methylaniline, like that of Cyhalofop-butyl, can be influenced by environmental factors . For example, the persistence of Cyhalofop-butyl in water systems can vary depending on local conditions . Additionally, the effectiveness of the compound can be affected by the specific characteristics of the target plants, such as their stage of growth and the presence of resistance mechanisms .

properties

IUPAC Name |

4-(2-fluorophenoxy)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGWIIFHXQFNOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenoxy)-2-methylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)